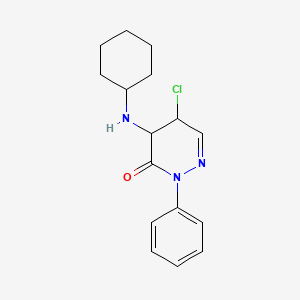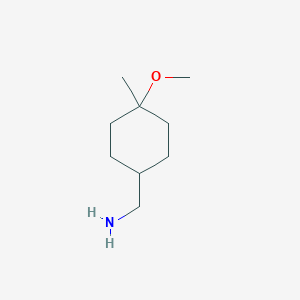![molecular formula C12H16ClN B13097136 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
The synthesis of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective and scalable, making it suitable for industrial production . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cobalt chloride (CoCl2) as a catalyst under heating . The process can be summarized as follows:
Reduction of Spirocyclic Oxetanyl Nitriles: The nitrile group is reduced to form the desired azabicyclo compound.
Catalysis: CoCl2 is used to catalyze the reaction effectively under heating conditions.
Analyse Des Réactions Chimiques
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can mimic the fragment of meta-substituted benzenes, which allows it to interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
Pyridine Derivatives: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its ability to mimic meta-substituted benzenes while incorporating a nitrogen atom, which can lead to improved physicochemical properties and biological activities .
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-phenyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h1-5,10,13H,6-9H2;1H |
Clé InChI |
RPPPSNOPPPVWCR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CNC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


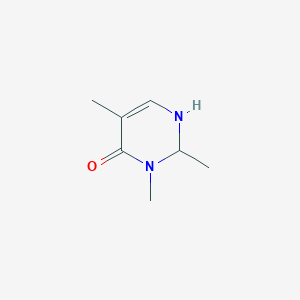
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)


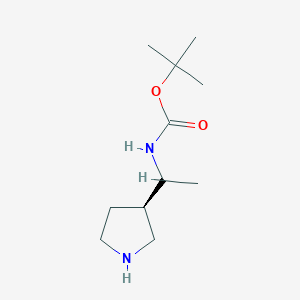
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
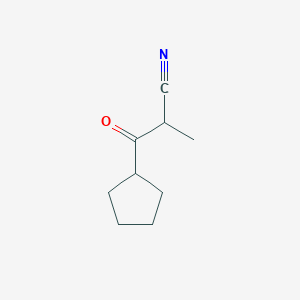
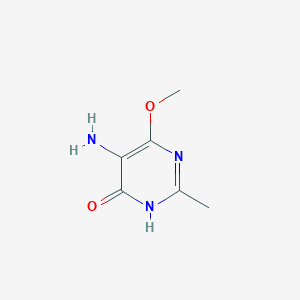
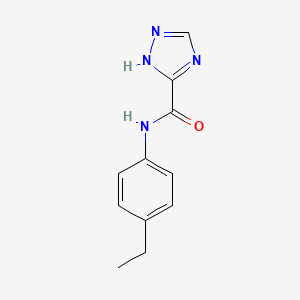
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
